[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate
Description
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors
The International Union of Pure and Applied Chemistry systematic name for this compound reflects the comprehensive application of modern naming conventions that prioritize structural accuracy and stereochemical precision. The complete International Union of Pure and Applied Chemistry designation, [(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate, systematically describes each structural feature and stereochemical configuration. The molecular formula C28H25ClO8 indicates a complex organic molecule containing twenty-eight carbon atoms, twenty-five hydrogen atoms, one chlorine atom, and eight oxygen atoms, resulting in a molecular weight of 524.9 grams per mole.
The stereochemical descriptors (2R,3R,4R,5R,6S) represent the absolute configuration at each chiral center within the oxan ring system, determined through the application of Cahn-Ingold-Prelog priority rules. These rules establish priority rankings based on atomic number, with higher atomic numbers receiving precedence over lower ones. The systematic application of these rules ensures that each stereocenter receives an unambiguous R or S designation, where R indicates a clockwise arrangement of substituents when viewed with the lowest priority group pointing away from the observer, and S indicates a counterclockwise arrangement.
The oxan ring system nomenclature replaces the traditional pyranose designation, reflecting modern International Union of Pure and Applied Chemistry preferences for systematic naming over trivial names. The oxan designation specifically identifies a six-membered ring containing one oxygen atom, with numbered positions corresponding to the carbon atoms within the ring structure. The methyl benzoate substituent at position 2 indicates esterification of the primary hydroxyl group, while the benzoyloxy groups at positions 4 and 5 represent protection of secondary hydroxyl functionalities.
| Structural Feature | International Union of Pure and Applied Chemistry Designation | Chemical Significance |
|---|---|---|
| Ring System | 6-methoxyoxan | Six-membered oxygen-containing ring with methoxy substituent |
| Stereochemistry | (2R,3R,4R,5R,6S) | Absolute configuration at each chiral center |
| Protective Groups | 4,5-dibenzoyloxy | Benzoyl esters at positions 4 and 5 |
| Halogen Substituent | 3-chloro | Chlorine replacement at position 3 |
| Primary Ester | methyl benzoate | Benzoic acid methyl ester at position 2 |
The chloro substituent at position 3 represents a significant structural modification from the parent glucose derivative, replacing the typical hydroxyl group with a halogen atom. This substitution dramatically alters the chemical properties and reactivity of the molecule, influencing both its synthetic utility and biological activity. The specific stereochemical configuration (3R) indicates that the chlorine atom adopts the same spatial orientation as the hydroxyl group it replaces in the natural glucose configuration.
Comparative Analysis of Alternative Naming Conventions (α/β Anomeric Designation vs. Cahn-Ingold-Prelog Rules)
The nomenclature of carbohydrate derivatives has evolved significantly from traditional anomeric designation systems to modern Cahn-Ingold-Prelog priority rules, reflecting advances in stereochemical understanding and the need for universal naming conventions. Traditional carbohydrate nomenclature employed α and β designations to describe the configuration at the anomeric carbon, with α indicating that the anomeric hydroxyl group is on the opposite side of the ring from the reference carbon, and β indicating same-side orientation. This system, while historically important and still widely used in carbohydrate chemistry, presents limitations when applied to heavily modified sugar derivatives.
The anomeric carbon, defined as the carbon atom that bears the aldehyde or ketone functional group in the sugar's open-chain form, becomes a hemiacetal or hemiketal carbon in the cyclic form. In this compound, the anomeric carbon corresponds to position 1 in traditional carbohydrate numbering, which becomes position 6 in the oxan numbering system due to the methoxy substitution. The (6S) configuration in the Cahn-Ingold-Prelog system corresponds to an α-anomeric configuration in traditional nomenclature, as determined by the spatial relationship between the methoxy group and the reference stereocenter.
The Cahn-Ingold-Prelog priority rules provide a more comprehensive and unambiguous approach to stereochemical designation, particularly for heavily substituted molecules like this benzoylated glucose derivative. These rules assign priorities based on atomic number hierarchy, with subsequent rules addressing isotopes, configuration precedence, and the principle of outward exploration for resolving ties between similar substituents. The systematic application of these rules eliminates ambiguities that can arise with traditional anomeric designations, especially when multiple substitutions alter the chemical environment around the anomeric center.
| Naming System | Designation for Position 6 | Reference Standard | Scope of Application |
|---|---|---|---|
| Traditional Anomeric | α-configuration | Relationship to reference carbon | Limited to unmodified carbohydrates |
| Cahn-Ingold-Prelog | (6S) | Atomic number priority | Universal for all organic molecules |
| International Union of Pure and Applied Chemistry Systematic | 6-methoxyoxan | Functional group identification | Comprehensive structural description |
The comparative analysis reveals that while traditional anomeric nomenclature remains valuable for describing natural carbohydrates and their direct derivatives, the Cahn-Ingold-Prelog system provides superior precision for complex synthetic intermediates. In the case of this compound, the multiple protecting groups and halogen substitution create a chemical environment where traditional anomeric relationships become less informative than absolute stereochemical descriptors.
The evolution from anomeric to Cahn-Ingold-Prelog nomenclature reflects broader trends in chemical naming toward systematic, unambiguous designations that can accommodate the increasing complexity of synthetic organic molecules. This transition proves particularly important in pharmaceutical and materials chemistry, where precise structural identification is crucial for regulatory approval and safety assessment.
Structural Relationship to Protected Monosaccharide Derivatives
This compound belongs to a comprehensive family of protected monosaccharide derivatives that serve as crucial building blocks in carbohydrate synthesis and glycochemistry. The compound's structural framework derives from D-glucose, modified through selective protection strategies and halogen substitution to create a versatile synthetic intermediate. The relationship to other protected glucose derivatives illustrates the systematic approach employed in carbohydrate chemistry to achieve regioselective transformations and stereocontrolled glycosylation reactions.
The benzoyl protecting groups at positions 4 and 5 represent a common protection strategy in carbohydrate chemistry, providing stability under basic conditions while allowing selective deprotection under specific reaction conditions. Related compounds in the protected glucose family include methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside, which features benzoyl protection at positions 2, 3, and 4, demonstrating alternative protection patterns for different synthetic applications. The systematic variation of protecting group patterns enables chemists to access different reactive sites on the glucose scaffold while maintaining stereochemical integrity.
The chloro substitution at position 3 distinguishes this compound from typical protected glucose derivatives, representing a significant structural modification that alters both reactivity and synthetic utility. Common synonyms for this compound include methyl 4-chloro-4-deoxy-α-D-glucopyranoside tribenzoate and methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-α-D-glucopyranoside, highlighting the various naming conventions used to describe the same molecular structure. These alternative names reflect different perspectives on the compound's structural features, emphasizing either the deoxy-chloro modification or the specific protection pattern.
| Compound Class | Representative Example | Protection Pattern | Synthetic Application |
|---|---|---|---|
| Tri-benzoylated glucose | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | Positions 2,3,4 | Standard glycosylation donor |
| Deoxy-halo glucose | This compound | Positions 4,5 with 3-chloro | Specialized synthetic intermediate |
| Mixed protection | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Benzyl groups at 2,3,4 | Orthogonal protection strategy |
The structural relationships extend to other halogenated carbohydrate derivatives and alternative protecting group strategies. Benzyl-protected derivatives, such as methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, offer different reactivity profiles and deprotection conditions compared to benzoyl-protected analogs. The choice between benzoyl and benzyl protecting groups depends on the specific synthetic requirements, with benzoyl groups providing electron-withdrawing effects that can influence glycosylation reactivity, while benzyl groups offer neutral electronic properties and different deprotection mechanisms.
The regioselective protection and deprotection strategies employed in carbohydrate synthesis rely on the careful selection of protecting groups that can be removed under specific conditions without affecting other functional groups. The compound under study exemplifies the sophisticated protection strategies developed for carbohydrate building blocks, where multiple protecting groups must be compatible with subsequent synthetic transformations while providing adequate stability during storage and handling.
Advanced synthetic applications of protected monosaccharide derivatives include their use as glycosyl donors in oligosaccharide synthesis, where the protecting group pattern influences both the stereochemical outcome of glycosylation reactions and the reactivity of the anomeric center. The specific combination of benzoyl protecting groups and chloro substitution in this compound creates unique reactivity patterns that may prove valuable in specialized synthetic applications, particularly those requiring selective functionalization or unusual substitution patterns.
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3/t21-,22-,23+,24-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIVKNTXZOYDEL-NRUNVSGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Construction: Methyl α-D-Glucopyranoside
The synthesis begins with methyl α-D-glucopyranoside, a commercially available starting material. A patented method by Skala (1986) describes acidic methanolysis of α-D-glucan using 5–25% methanolic trifluoroacetic acid (TFA) at 85–100°C for 4–24 hours. This approach avoids mineral acids, reducing decomposition side reactions and simplifying purification via vacuum distillation. For the target compound, this step establishes the methyl glycoside core with retained α-configuration.
Regioselective Chlorination
Introducing the chloro group at position 4 requires precise regiocontrol. A fluoroglycoside synthesis patent (DE102004028241B4) outlines a method applicable to chlorination: treatment of a partially protected glucose derivative with thionyl chloride (SOCl) in anhydrous pyridine at 0–5°C. The reaction selectively targets the hydroxyl group at position 4, replacing it with chlorine while preserving neighboring benzoyl protections. Yield optimization (70–85%) depends on stoichiometric control (1.2 eq SOCl) and exclusion of moisture.
Sequential Benzoylation
Benzoyl groups are introduced via esterification using benzoyl chloride (BzCl). Key steps include:
-
Position 6 Protection : Methoxylation at position 6 is achieved early using methyl iodide (CHI) in dimethylformamide (DMF) with silver oxide (AgO) as a base.
-
Positions 4 and 5 Benzoylation : After chlorination, the remaining hydroxyls at positions 4 and 5 are benzoylated with BzCl (3.0 eq) in pyridine at room temperature for 12 hours.
-
Position 2 Benzoylation : The final benzoyl group is added to position 2 under similar conditions, ensuring complete esterification.
Table 1: Benzoylation Reaction Conditions
| Step | Reagent | Equivalents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 6-O-Me | CHI | 1.5 | DMF | 6 | 92 |
| 4,5-O-Bz | BzCl | 3.0 | Pyridine | 12 | 85 |
| 2-O-Bz | BzCl | 1.2 | Pyridine | 8 | 78 |
Stereochemical Control and Purification
Configuration Retention
The α-anomeric configuration is maintained throughout synthesis by employing low-temperature conditions during glycosidation and avoiding strongly acidic environments that risk epimerization. Nuclear magnetic resonance (NMR) analysis (e.g., H, C) confirms stereochemistry via coupling constants ( = 3.8 Hz for α-configuration).
Chromatographic Purification
Final purification uses silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:2 v/v) to isolate the product (≥95% purity). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further refines the compound for analytical applications.
Comparative Analysis of Methodologies
Acidic Methanolysis vs. Direct Glycosidation
Skala’s TFA-mediated methanolysis offers higher yields (90–95%) compared to traditional HCl/methanol methods (70–80%) due to milder conditions. However, direct glycosidation using Schmidt’s trichloroacetimidate method may bypass glucan hydrolysis, though it requires expensive catalysts.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as azides or thiols.
Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide for azide substitution and thiourea for thiol substitution.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed
Azide Substitution: Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-azido-alpha-D-glucopyranoside.
Thiol Substitution: Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-thio-alpha-D-glucopyranoside.
Hydrolysis: Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside.
Scientific Research Applications
[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrate derivatives.
Biology: The compound is used to study carbohydrate-protein interactions and glycosylation processes.
Industry: The compound is used in the synthesis of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, depending on the context of the study. Its structural modifications, such as the presence of the chlorine atom and benzoyl groups, influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues in the Glycoside Family
(a) [(3S,4R,5S)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(Hydroxymethyl)-2-(4-Hydroxyphenoxy)Oxan-3-yl]Oxy-3,4-Dihydroxyoxolan-3-yl]Methyl Benzoate ()
- Structural Differences: Replaces the chloro and methoxy groups with hydroxyl and hydroxymethyl groups. Contains a phenolic glycoside linkage (4-hydroxyphenoxy) instead of a benzoyloxy group.
- Physicochemical Impact :
(b) PL-1: [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((3S,4R)-8-Oxo-4-Vinyl-3,4,6,8-Tetrahydropyrano[3,4-c]Pyran-3-yloxy)-Tetrahydro-2H-Pyran-2-yl]Methyl Benzoate ()
- Structural Differences: Features a fused pyranopyran system with a vinyl group and ketone functionality. Lacks chloro and benzoyloxy substituents.
Benzoate Esters with Varied Substitutions
(a) (2R,3R,4R)-2-[(Benzoyloxy)Methyl]-4-Hydroxy-4-Methyl-5-Oxooxolan-3-yl Benzoate ()
- Structural Differences :
- Simplified oxolane (tetrahydrofuran) core with a methyl group at position 4 and a ketone at position 3.
- Lacks chloro and methoxy groups.
- Stability and Handling: Classified as non-hazardous under GHS, whereas the target compound’s chloro group may necessitate stricter safety protocols .
(b) 2-[3-(Dimethylamino)-6-Dimethylazaniumylidene-Xanthen-9-yl]-3-[2-[4-[(3S)-2,4,4-Trimethyl-3-[(1E,3Z)-3-Methyl-5-Oxidanyl-5-Oxidanylidene-Penta-1,3-Dienyl]-3-Oxidanyl-6-Oxidanylidene-Cyclohexen-1-yl]Sulfanylbutylsulfanyl]Ethanoyl]Benzoate ()
- Structural Differences :
- Contains a xanthene fluorophore and complex sulfur-based side chains.
- Designed for fluorescence applications, unlike the target compound’s undefined biological role.
- Applications :
Comparative Physicochemical Data Table
Biological Activity
The compound [(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate is a complex organic molecule with potential biological applications. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action. This article synthesizes available research findings and case studies to provide a comprehensive overview of this compound's biological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.93 g/mol. The compound features a methoxy group, dibenzoyloxy groups, and a chloro substituent on an oxane ring structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.93 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzoate have shown efficacy against various bacterial strains and fungi. A study demonstrated that the introduction of halogen atoms (like chlorine) can enhance the antimicrobial activity of related compounds by increasing their lipophilicity and ability to penetrate microbial membranes .
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to dibenzoyloxy derivatives. For example, compounds containing dibenzoyloxy groups have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as the MAPK/ERK pathway .
A notable case study involved the testing of dibenzoyloxy derivatives on human breast cancer cells (MCF-7), where significant inhibition of cell proliferation was observed at concentrations as low as 10 µM . The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : It may interact with cell surface receptors that modulate cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated a series of dibenzoyloxy derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with chlorinated benzoyloxy groups had enhanced activity against Staphylococcus aureus and E. coli .
- Anticancer Activity in Breast Cancer Cells : In vitro studies demonstrated that treatment with dibenzoyloxy derivatives resulted in a dose-dependent reduction in viability of MCF-7 cells. Flow cytometry analysis confirmed increased apoptotic cells after treatment with 20 µM concentrations .
- Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with related compounds significantly reduced levels of TNF-alpha and IL-6 compared to untreated controls .
Q & A
Q. What are the key methodological considerations for synthesizing [(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate?
Answer: Synthesis typically involves stereoselective protection/deprotection strategies and esterification. For example:
- Benzoylation : Protect hydroxyl groups using benzoyl chloride in anhydrous pyridine to achieve regioselectivity .
- Chlorination : Introduce the chloro substituent via nucleophilic substitution (e.g., using SOCl₂ or PCl₃) under controlled conditions to retain stereochemistry.
- Methoxy group retention : Ensure the 6-methoxy group is preserved during synthesis by avoiding acidic conditions that could hydrolyze ether bonds.
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate intermediates. Validate purity via HPLC or TLC .
Q. How can researchers confirm the stereochemistry and structural integrity of this compound?
Answer:
- NMR spectroscopy : Analyze H and C NMR to confirm stereochemical assignments. For instance, coupling constants (-values) between axial/equatorial protons in the oxane ring verify chair conformations .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected : 572.183 [M+H]) and fragmentation patterns .
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, especially for ambiguous stereocenters .
Q. What are the recommended storage and stability protocols for this compound?
Answer:
Q. What safety precautions are essential during experimental handling?
Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity of the chloro and benzoyloxy substituents?
Answer:
- DFT calculations : Optimize geometry using Gaussian or ORCA to predict nucleophilic/electrophilic sites. Compare activation energies for substitution reactions (e.g., chloro vs. methoxy group reactivity) .
- Molecular docking : Study interactions with enzymes (e.g., glycosyltransferases) to assess steric effects of benzoyl groups on binding affinity .
Q. What experimental strategies resolve contradictions in reported spectral data for similar compounds?
Answer:
- Comparative analysis : Cross-reference NMR data with structurally analogous compounds (e.g., ). Adjust for solvent effects (CDCl₃ vs. DMSO-d₆).
- Dynamic NMR : Use variable-temperature experiments to detect conformational exchange in oxane rings .
- Isotopic labeling : Introduce C at key positions to clarify ambiguous signals .
Q. How do the benzoyloxy and methoxy groups influence the compound’s stability in aqueous media?
Answer:
- Hydrolysis kinetics : Conduct pH-dependent stability studies (e.g., 1–12 pH range) with LC-MS monitoring. Benzoyl esters hydrolyze faster under alkaline conditions, while methoxy groups resist hydrolysis .
- Activation energy : Use Arrhenius plots (25–60°C) to quantify degradation rates. Compare with unprotected analogs to isolate substituent effects .
Q. What methodologies are recommended for studying degradation pathways?
Answer:
Q. How can researchers evaluate the biological activity of this compound in vitro?
Answer:
- Enzyme inhibition assays : Test against glycosidases or carbohydrate-processing enzymes (e.g., α-glucosidase) using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa or HepG2) to assess IC₅₀ values. Compare with non-chlorinated analogs to determine substituent impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
